molecular formula C10H17N3OS B14733323 2-Amino-6-(hexylsulfanyl)pyrimidin-4(3h)-one CAS No. 6308-32-3

2-Amino-6-(hexylsulfanyl)pyrimidin-4(3h)-one

Cat. No.: B14733323
CAS No.: 6308-32-3
M. Wt: 227.33 g/mol
InChI Key: RCHZYHUYECBOQM-UHFFFAOYSA-N
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Description

2-Amino-6-(hexylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at position 2 and a hexylsulfanyl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(hexylsulfanyl)pyrimidin-4(3H)-one typically involves the reaction of 2-amino-4-chloropyrimidine with hexanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the hexylsulfanyl group. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(hexylsulfanyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the hexylsulfanyl group, yielding 2-amino-4(3H)-pyrimidinone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-Amino-4(3H)-pyrimidinone.

    Substitution: Various substituted pyrimidinones depending on the reagents used.

Scientific Research Applications

2-Amino-6-(hexylsulfanyl)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-(hexylsulfanyl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The hexylsulfanyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4(3H)-pyrimidinone: Lacks the hexylsulfanyl group, making it less lipophilic.

    2-Amino-6-methylpyrimidin-4(3H)-one: Contains a methyl group instead of a hexylsulfanyl group, affecting its chemical properties and reactivity.

    2-Amino-6-(methylsulfanyl)pyrimidin-4(3H)-one: Features a methylsulfanyl group, which is smaller and less hydrophobic compared to the hexylsulfanyl group.

Uniqueness

The presence of the hexylsulfanyl group in 2-Amino-6-(hexylsulfanyl)pyrimidin-4(3H)-one imparts unique properties such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

CAS No.

6308-32-3

Molecular Formula

C10H17N3OS

Molecular Weight

227.33 g/mol

IUPAC Name

2-amino-4-hexylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H17N3OS/c1-2-3-4-5-6-15-9-7-8(14)12-10(11)13-9/h7H,2-6H2,1H3,(H3,11,12,13,14)

InChI Key

RCHZYHUYECBOQM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=CC(=O)NC(=N1)N

Origin of Product

United States

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